molecular formula C16H22N2O4S B15140379 N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine

N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine

Cat. No.: B15140379
M. Wt: 338.4 g/mol
InChI Key: WJPBDKIXNHIGPN-LBPRGKRZSA-N
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Description

N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine is a polypeptide compound containing sulfamide. It is primarily used in the synthesis of peptide-agent coupling compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine involves multiple steps. One common method includes the use of glycine and L-phenylalanine as starting materials. The reaction typically involves the protection of the amino group of glycine with a tert-butoxycarbonyl (Boc) group, followed by the coupling of the protected glycine with L-phenylalanine . The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted polypeptides.

Mechanism of Action

The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine involves its ability to form stable peptide bonds. This property allows it to interact with various molecular targets, including enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine is unique due to its ability to form stable peptide bonds and its versatility in various chemical reactions. Its structure allows for the formation of complex peptide-agent coupling compounds, making it valuable in both research and industrial applications .

Properties

Molecular Formula

C16H22N2O4S

Molecular Weight

338.4 g/mol

IUPAC Name

2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanethioyl]amino]acetic acid

InChI

InChI=1S/C16H22N2O4S/c1-16(2,3)22-15(21)18-12(14(23)17-10-13(19)20)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,23)(H,18,21)(H,19,20)/t12-/m0/s1

InChI Key

WJPBDKIXNHIGPN-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=S)NCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)NCC(=O)O

Origin of Product

United States

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